molecular formula C5H10S2 B15280887 3,3-Dimethyl-1,2-dithiolane CAS No. 58384-57-9

3,3-Dimethyl-1,2-dithiolane

Cat. No.: B15280887
CAS No.: 58384-57-9
M. Wt: 134.3 g/mol
InChI Key: LFHJFWOMFQJUBC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,2-dithiolane is an organic compound with the molecular formula C5H10S2. It is a five-membered ring structure containing two sulfur atoms and three carbon atoms, with two methyl groups attached to the third carbon atom. This compound is part of the 1,2-dithiolane family, known for their unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethyl-1,2-dithiolane can be synthesized through various methods. One common approach involves the reaction of 1,3-bis-tert-butyl thioethers with bromine. This reaction proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring-closure . Another method involves the reaction of ethane-1,2-dithiol with phosgene in ether at 20°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the simplicity of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,2-dithiolane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the sulfur atoms and the ring strain in the five-membered ring structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions can produce thiols or disulfides.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,2-dithiolane involves its ability to undergo thiol-disulfide exchange reactions. The compound’s five-membered ring structure imposes geometric constraints on the sulfur-sulfur bond, leading to a destabilizing four-electron interaction. This weakens the sulfur-sulfur bond, making the compound prone to rapid thiol-disulfide exchange and ring-opening polymerization .

Comparison with Similar Compounds

Properties

CAS No.

58384-57-9

Molecular Formula

C5H10S2

Molecular Weight

134.3 g/mol

IUPAC Name

3,3-dimethyldithiolane

InChI

InChI=1S/C5H10S2/c1-5(2)3-4-6-7-5/h3-4H2,1-2H3

InChI Key

LFHJFWOMFQJUBC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCSS1)C

Origin of Product

United States

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